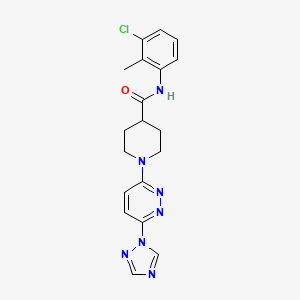

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN7O/c1-13-15(20)3-2-4-16(13)23-19(28)14-7-9-26(10-8-14)17-5-6-18(25-24-17)27-12-21-11-22-27/h2-6,11-12,14H,7-10H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIWJQNBOXUCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, synthesis methods, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 368.81 g/mol. The structural components include:

- A triazole ring which contributes to its biological properties.

- A pyridazine moiety that may enhance pharmacological effects.

- A piperidine ring which is known for its versatility in drug design.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. The presence of the triazole ring allows for interaction with various biological targets, including enzymes involved in cell wall synthesis in bacteria and fungi. In vitro studies have shown that derivatives of triazoles can inhibit the growth of several microbial strains, suggesting potential as antifungal and antibacterial agents .

Anticancer Properties

Triazole derivatives have been explored for their anticancer activities. In particular, studies have demonstrated that compounds similar to the one can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. For instance, a related study noted significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. The triazole ring can coordinate with metal ions, which plays a crucial role in the inhibition of metalloenzymes. This characteristic makes it a candidate for further development as a therapeutic agent targeting specific enzymes involved in disease processes .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells:

- Metal Coordination : The triazole ring can bind to metal ions in enzymes, altering their activity.

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, affecting their function.

- Modulation of Signaling Pathways : By inhibiting specific pathways associated with cell proliferation and survival, the compound may exert its anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Effective against metalloenzymes |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of related compounds, several derivatives were synthesized and tested against human cancer cell lines. Notably, compounds exhibited IC50 values indicating potent activity against breast cancer cells, supporting the potential application of triazole derivatives in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values for several common bacteria are summarized in the following table:

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | Isoniazid | 0.25 |

| Escherichia coli | 8.0 | Ciprofloxacin | 2.0 |

| Mycobacterium tuberculosis | 2.5 | Pyrazinamide | 0.5 |

The compound exhibits significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Antiproliferative Activity

The antiproliferative effects were evaluated using various cancer cell lines, with the following IC50 values recorded:

| Cell Line | IC50 (µM) |

|---|---|

| HEK-293 (human kidney) | >100 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results suggest that the compound selectively targets cancer cells while showing minimal toxicity to normal human cells at higher concentrations .

Case Studies

A notable case study highlighted the synthesis and evaluation of related triazole compounds for their anti-tubercular activity. Among synthesized derivatives containing the triazole-pyridazine framework, some displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular parameters of the target compound and its analogs:

*Inferred based on structural analogs.

Electronic and Steric Effects

- Triazole-Pyridazine Core : All compounds share a 1,2,4-triazole-pyridazine framework, which exhibits significant electron delocalization (shorter C–N bond lengths, ~1.35–1.37 Å) and stabilizes via intramolecular hydrogen bonds .

- Substituent Impact: Chloro (Target): The electron-withdrawing chloro group may enhance binding to hydrophobic pockets in enzymes or receptors. Hydroxyl (Analog 2): Increases solubility but reduces blood-brain barrier penetration due to higher polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.